molecular formula C13H18INO3 B12602395 N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide

N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide

Cat. No.: B12602395
M. Wt: 363.19 g/mol
InChI Key: BNFRJOCLPZSUIJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of iodine and methoxy groups in the compound suggests potential utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide typically involves the following steps:

    Iodination: Introduction of the iodine atom at the para position of the benzene ring.

    Methoxymethylation: Protection of the hydroxyl group by converting it to a methoxymethyl ether.

    Amidation: Formation of the benzamide by reacting the iodinated and protected benzene derivative with diethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow synthesis: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The methoxy groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its benzamide structure.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide would depend on its specific application. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-iodobenzamide: Lacks the methoxy groups.

    N,N-Diethyl-2-(methoxy-methoxy)-benzamide: Lacks the iodine atom.

    N,N-Diethyl-4-methoxybenzamide: Lacks both iodine and methoxymethyl groups.

Properties

Molecular Formula

C13H18INO3

Molecular Weight

363.19 g/mol

IUPAC Name

N,N-diethyl-4-iodo-3-(methoxymethoxy)benzamide

InChI

InChI=1S/C13H18INO3/c1-4-15(5-2)13(16)10-6-7-11(14)12(8-10)18-9-17-3/h6-8H,4-5,9H2,1-3H3

InChI Key

BNFRJOCLPZSUIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCOC

Origin of Product

United States

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